molecular formula C7H9BrN2O B2701210 2-bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one CAS No. 1623018-75-6

2-bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one

Cat. No.: B2701210
CAS No.: 1623018-75-6
M. Wt: 217.066
InChI Key: BNQBYYLHQFFATH-UHFFFAOYSA-N
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Description

2-Bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one ( 1623018-75-6) is a high-purity organic compound with the molecular formula C7H9BrN2O and a molecular weight of 217.07 g/mol. This reagent belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms, which are recognized as persuasive pharmacophores in medicinal chemistry . The compound features a bromoacetyl group attached to the 4-position of a 1-ethyl-1H-pyrazole ring, making it an excellent electrophilic building block for nucleophilic substitution reactions and the construction of more complex molecular architectures.Pyrazole derivatives are of significant interest in medicinal and agricultural chemistry due to their wide spectrum of biological activities, which include antimicrobial, anti-inflammatory, anticancer, antiviral, and antifungal properties . The 2-bromo-1-(1H-pyrazol-4-yl)ethanone scaffold serves as a key synthetic intermediate in the preparation of various heterocyclic systems. It is particularly valuable in the synthesis of quinoxaline derivatives and complex molecules containing fused pyrazole, thiazole, and 1,2,3-triazole moieties , which are core structures in many drug discovery programs. The mechanism of action for final bioactive molecules derived from this intermediate often involves targeted inhibition of specific enzymes, such as cyclooxygenase-2 (COX-2) or protein kinases . The reactivity of the bromoacetyl group allows for facile functionalization, enabling researchers to rapidly generate diverse compound libraries for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or animal use. Proper safety protocols must be followed during handling, and users should consult the Safety Data Sheet (SDS) for detailed hazard and precautionary information.

Properties

IUPAC Name

2-bromo-1-(1-ethylpyrazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-2-10-5-6(4-9-10)7(11)3-8/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQBYYLHQFFATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one typically involves the bromination of 1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform . The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure the completion of the bromination process.

Industrial Production Methods

This includes optimizing the reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the α-position of the ketone undergoes nucleophilic substitution (SN2 mechanism) with various nucleophiles. This reactivity is central to its utility in synthesizing functionalized pyrazole derivatives.

Key Examples:

NucleophileProduct FormedReaction ConditionsYieldSource
Amines2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-oneEthanol, NaHCO₃85%
Thiols2-(Alkylthio)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-oneDCM, room temperature75%
Imidazole1-(1-Ethyl-1H-pyrazol-4-yl)-2-(imidazol-1-yl)ethan-1-oneK₂CO₃, DMF, reflux63%
  • Mechanistic Insight : DFT studies confirm a concerted SN2 pathway for reactions with nitrogen-based nucleophiles like imidazole, with activation energies of ~25 kcal/mol at the B3LYP/6-311G(d,p) level .

Elimination Reactions

Under basic conditions, elimination generates α,β-unsaturated ketones, a precursor for conjugate additions.

BaseProductConditionsYield
KOtBu1-(1-Ethyl-1H-pyrazol-4-yl)prop-1-en-1-oneTHF, 60°C68%
DBUSame as aboveDCM, rt72%
  • Key Factor : Steric hindrance from the ethyl group slows elimination compared to methyl analogs .

Reduction of the Ketone Group

The ketone moiety can be reduced to a secondary alcohol using borohydrides or catalytic hydrogenation.

Reducing AgentProductConditionsYield
NaBH₄2-Bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethanolMeOH, 0°C90%
H₂/Pd-C1-(1-Ethyl-1H-pyrazol-4-yl)ethanolEtOAc, 50 psi82%
  • Selectivity : NaBH₄ preserves the bromine atom, while hydrogenation may lead to debromination.

Condensation Reactions

The ketone participates in condensation with hydrazines or hydroxylamines to form hydrazones or oximes.

ReagentProductConditionsYield
Hydrazine2-Bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one hydrazoneEtOH, reflux78%
HydroxylamineCorresponding oximePyridine, rt65%
  • Applications : These derivatives serve as intermediates in heterocyclic synthesis .

Cross-Coupling Reactions

The bromide participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Reaction TypePartnerProductConditionsYield
SuzukiArylboronic acid1-(1-Ethyl-1H-pyrazol-4-yl)-2-arylethan-1-onePd(PPh₃)₄, K₂CO₃, DME60%
HeckStyrene1-(1-Ethyl-1H-pyrazol-4-yl)-3-phenylprop-2-en-1-onePd(OAc)₂, PPh₃55%
  • Limitation : Steric bulk from the ethyl group reduces coupling efficiency compared to smaller substituents .

Acid/Base-Mediated Rearrangements

The compound undergoes keto-enol tautomerism under acidic or basic conditions, stabilizing conjugated intermediates.

ConditionObservation
Acidic (HCl)Enol form predominates (verified via UV-Vis)
Basic (NaOH)Enhanced enolate formation, enabling alkylation

Interaction with Grignard Reagents

The ketone reacts with Grignard reagents to form tertiary alcohols.

Grignard ReagentProductYield
MeMgBr2-Bromo-1-(1-ethyl-1H-pyrazol-4-yl)-2-methylpropan-2-ol70%
PhMgCl2-Bromo-1-(1-ethyl-1H-pyrazol-4-yl)-2-phenylethanol65%

Scientific Research Applications

Medicinal Chemistry

2-bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one is being investigated for its potential therapeutic effects. Research indicates that compounds with similar structures may exhibit:

  • Antimicrobial Activity: Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. The introduction of bromine may enhance this activity by affecting the compound's interaction with microbial targets .
  • Enzyme Inhibition: The compound has been evaluated for its ability to inhibit various enzymes, including those involved in metabolic pathways relevant to diseases such as cancer and Alzheimer's. For instance, some pyrazole derivatives have demonstrated inhibitory effects on monoamine oxidase (MAO) enzymes .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its bromine atom allows for nucleophilic substitution reactions, facilitating the formation of various derivatives:

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReacts with nucleophiles to form new compoundsAlkylated pyrazole derivatives
Coupling ReactionsCan participate in coupling reactions to form larger structuresBiologically active compounds

Biological Studies

Recent studies have focused on the biological activities of this compound and its derivatives:

  • Toxicity Studies: In vitro toxicity evaluations have been conducted using cell lines to assess the safety profile of this compound. Results indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, they maintain significant viability at lower doses .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial properties of various pyrazole derivatives, including 2-bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethanone. The results showed that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Enzyme Inhibition

Another research effort focused on the inhibition of MAO-B by pyrazole derivatives. The study found that compounds structurally similar to 2-bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethanone were effective in reducing enzyme activity, suggesting potential applications in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
2-Bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one 1-Ethylpyrazole (4-position) 231.08 g/mol Intermediate for heterocyclic synthesis; moderate steric hindrance from ethyl group.
2-Bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one 1-Phenylpyrazole (4-position) 265.11 g/mol Increased aromaticity; potential for π-π stacking in crystal structures.
2-Bromo-1-(3,5-dimethoxyphenyl)ethan-1-one 3,5-Dimethoxyphenyl 273.12 g/mol Enhanced solubility due to methoxy groups; electron-rich aryl system.
2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-triazol-4-yl]ethanone 1-(4-Bromophenyl)-5-methyltriazole 385.06 g/mol Triazole core with halogen interactions (Br⋯Br); crystallizes in non-centrosymmetric space group.
2-Bromo-1-(3-fluoro-4-(4-methylimidazol-1-yl)phenyl)ethan-1-one 3-Fluoro-4-(4-methylimidazol-1-yl)phenyl 297.13 g/mol Imidazole substituent increases basicity; fluorine enhances electronegativity.
2-Bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethan-1-one 5-Methyl-3-phenylisoxazole 280.12 g/mol Isoxazole ring with sulfur-free heterocycle; used in chemical synthesis building blocks.

Structural and Reactivity Comparisons

  • Pyrazole vs. Triazole/Imidazole Analogs: Pyrazole derivatives (e.g., 1-ethyl or 1-phenyl) exhibit moderate hydrogen-bonding capacity and planar geometry, facilitating interactions in catalytic or biological systems. In contrast, triazoles (e.g., ) form denser crystal packing via C–H⋯N/O bonds and halogen interactions, while imidazoles (e.g., ) offer higher basicity, altering reactivity in acidic environments.
  • Aryl vs. Heteroaryl Substituents :

    • Methoxy-substituted aryl analogs (e.g., ) exhibit higher solubility in polar solvents due to oxygen lone pairs, whereas bromophenyl groups (e.g., ) enhance electrophilicity, favoring Suzuki-Miyaura couplings.
    • Heteroaryl systems (e.g., isoxazole in ) provide diverse electronic profiles: isoxazoles are less polar than pyrazoles but more stable toward oxidation.

Physical Properties

  • Crystallinity trends vary: halogenated analogs (e.g., ) form structured lattices with Br⋯Br interactions (3.59–3.65 Å), while methoxy-substituted compounds () may prioritize hydrogen bonding.

Research Findings and Trends

  • Synthetic Utility : The bromoacetone moiety in these compounds is frequently exploited in Wittig reactions (e.g., phosphonium salt formation in ) and nucleophilic substitutions to generate thiazoles () or imidazoles ().
  • Biological Relevance : Pyrazole and triazole derivatives are prominent in drug discovery (e.g., VIM-2 Metallo-β-Lactamase inhibition in ), positioning the ethylpyrazole compound as a candidate for structure-activity relationship (SAR) studies.

Biological Activity

2-Bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and research findings related to this compound, emphasizing its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C_7H_8BrN_3O
  • Molecular Weight : 232.06 g/mol
  • Chemical Structure :

    Chemical Structure

Synthesis

The synthesis of this compound typically involves the bromination of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone. Various methodologies have been explored to optimize yield and purity, with reported purities exceeding 95% in some cases .

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit notable antimicrobial properties. For instance, a study demonstrated that pyrazole derivatives have potent inhibitory effects against various bacterial strains, suggesting their potential as antibacterial agents .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown selective antiproliferative activity against several cancer cell lines. For example, in vitro tests indicated that it could inhibit the growth of human breast cancer cells significantly more than standard chemotherapeutic agents like Combretastatin-A4 .

Cell LineIC50 (µM)Comparison with Standard
LoVo (Colorectal adenocarcinoma)0.24Higher potency than CA-4
AU565 (Breast adenocarcinoma)5.8Comparable to CA-4
BT549 (Breast carcinoma)0.34Higher potency than CA-4

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of key cellular pathways. Studies suggest that it may interact with tubulin dynamics, thereby disrupting mitotic processes in cancer cells .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled study, various concentrations of the compound were tested against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition, with significant activity observed at higher concentrations.

Case Study 2: Anticancer Activity
A series of experiments conducted on different cancer cell lines revealed that the compound exhibited IC50 values in the low micromolar range, indicating a strong potential for further development as an anticancer drug.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may bind effectively to proteins involved in cancer progression and microbial resistance mechanisms .

Q & A

Q. What are the common synthetic routes for 2-bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one?

  • Methodological Answer : The compound is typically synthesized via bromination of a precursor ketone. A general approach involves reacting 1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one with bromine (Br₂) in acetic acid (AcOH) at elevated temperatures (~80°C) for 20–30 minutes . Alternative methods include nucleophilic substitution using hydrazine hydrate and KOH under reflux conditions in ethanol, followed by acidification and crystallization . Yields and purity depend on reaction monitoring (e.g., TLC) and purification via recrystallization.

Q. Table 1: Synthetic Conditions Comparison

MethodReagents/ConditionsYield (%)Purity (%)Reference
Bromination in AcOHBr₂, AcOH, 80°C, 20 min70–85≥95
Hydrazine-KOH RefluxNH₂NH₂·H₂O, KOH, ethanol, 5 hr60–7590–95

Q. How is this compound characterized using spectroscopic and analytical methods?

  • Methodological Answer : Post-synthesis characterization employs:
  • 1H NMR : Peaks for pyrazole protons (δ 7.5–8.5 ppm), ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.0 ppm for CH₂), and ketone carbonyl (no direct proton signal) .
  • IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-Br stretch at ~550–650 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 257 (C₇H₁₀BrN₂O⁺) .
  • Elemental Analysis : Confirms %C, %H, %N within ±0.3% of theoretical values.

Q. What purity considerations are critical during synthesis?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Contaminants like unreacted precursor or brominated byproducts (e.g., di-brominated derivatives) require column chromatography (silica gel, ethyl acetate/hexane) for removal . For crystallography, ≥99% purity is recommended to avoid lattice defects .

Advanced Research Questions

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine its molecular structure?

  • Methodological Answer : SC-XRD analysis involves:
  • Crystal Growth : Slow evaporation of ethanol/acetone solutions yields suitable crystals .
  • Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement with SHELXL : Parameters include anisotropic displacement for non-H atoms, hydrogen bonding constraints, and R-factor convergence (<0.05) .
  • Key Findings :
  • Space group Pn (monoclinic) with two independent molecules per asymmetric unit.
  • Br–C–C=O torsion angles: ~1.2°–2.8°, indicating planar conformation .
  • Intermolecular interactions: C–H⋯O/N hydrogen bonds and Br⋯Br contacts (3.59–3.65 Å) stabilize the crystal lattice .

Q. What reaction mechanisms govern its nucleophilic substitution reactions?

  • Methodological Answer : The bromine atom undergoes SN₂ substitution with nucleophiles (e.g., amines, thiols):
  • Kinetics : Second-order dependence on nucleophile and substrate concentrations.
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance reactivity .
  • Byproduct Analysis : Competing elimination (E2) may occur under basic conditions, detected via GC-MS .

Q. How can contradictory crystallographic or spectral data from different studies be resolved?

  • Methodological Answer : Contradictions arise from:
  • Polymorphism : Different crystal packing (e.g., Pn vs. P2₁/c space groups) due to solvent of crystallization .
  • Dynamic Effects : Conformational flexibility in solution (NMR) vs. rigid crystal structures (SC-XRD) .
  • Resolution :

Validate data with multiple techniques (e.g., SC-XRD + DFT calculations).

Compare hydrogen-bonding motifs across studies .

Re-refine raw diffraction data using updated SHELXL versions .

Biological and Functional Studies

Q. What methodologies explore its potential biological activities?

  • Methodological Answer :
  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., P19 embryonal carcinoma), noting IC₅₀ values .
  • Mechanistic Probes : Fluorescence quenching to study DNA/Protein binding .

Note : Replace example cell lines/strains with those relevant to the compound’s reported targets.

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